6-(2-Bromophenoxy)pyridine-3-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-(2-bromophenoxy)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO3/c13-9-3-1-2-4-10(9)17-11-6-5-8(7-14-11)12(15)16/h1-7H,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGHHUYDKPZUQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=NC=C(C=C2)C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 2 Bromophenoxy Pyridine 3 Carboxylic Acid and Its Analogs
Retrosynthetic Analysis of the 6-(2-Bromophenoxy)pyridine-3-carboxylic acid Core
Retrosynthetic analysis offers a logical approach to designing the synthesis of this compound by breaking it down into simpler, readily available starting materials. The key disconnection is the ether bond between the pyridine (B92270) ring and the phenoxy group. This leads to two primary precursor fragments: a substituted pyridine and a substituted phenol (B47542).
Disconnection 1 (C-O Bond): The most straightforward disconnection is at the ether linkage. This suggests a reaction between a pyridine electrophile and a phenoxide nucleophile, or vice versa.
Route A: This involves a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed coupling reaction. The precursors would be a 6-halopyridine-3-carboxylic acid (such as 6-chloro- or 6-bromopyridine-3-carboxylic acid) and 2-bromophenol (B46759).
Route B: A less common but viable alternative involves a 6-hydroxypyridine-3-carboxylic acid and an activated bromophenyl electrophile.
This analysis identifies 6-halopyridine-3-carboxylic acid and 2-bromophenol as the key starting materials for the most common synthetic strategies.
Established Synthetic Routes to this compound
Nucleophilic aromatic substitution (SNAr) is a widely used method for forming aryl ethers. nih.gov In this approach, a 6-halopyridine-3-carboxylic acid is treated with 2-bromophenol in the presence of a base. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group activates the 6-position of the pyridine ring towards nucleophilic attack.
The general reaction is as follows:
6-Halopyridine-3-carboxylic acid + 2-Bromophenol + Base → this compound + Salt + Water
The efficiency of the SNAr reaction is highly dependent on the reaction conditions. nih.gov Key parameters include the choice of base, solvent, and temperature. Strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often employed to deprotonate the phenol, forming the more nucleophilic phenoxide. Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are typically used to facilitate the reaction. While SNAr reactions on halopyridines can sometimes require high temperatures (over 100 °C), the presence of activating groups can allow for milder conditions. nih.gov
| Reactant 1 | Reactant 2 | Typical Base | Typical Solvent | Temperature Range (°C) |
|---|---|---|---|---|
| 6-Chloropyridine-3-carboxylic acid | 2-Bromophenol | K₂CO₃, Cs₂CO₃, NaH | DMF, DMSO, Dioxane | 80-150 |
| 6-Bromopyridine-3-carboxylic acid | 2-Bromophenol | K₂CO₃, NaH, t-BuOK | DMF, Toluene | 100-160 |
Metal-catalyzed cross-coupling reactions provide powerful alternatives for the formation of the C(aryl)-O bond, often under milder conditions than traditional SNAr reactions.
Ullmann-type Condensation: The Ullmann condensation is a classic method for forming diaryl ethers, traditionally using a stoichiometric amount of copper at high temperatures. organic-chemistry.orgnih.gov Modern modifications, often referred to as Ullmann-type reactions, utilize catalytic amounts of a copper salt (e.g., CuI, CuBr) along with a ligand and a base. organic-chemistry.org These reactions can tolerate a wider range of functional groups. The reaction involves the coupling of an aryl halide (6-halopyridine-3-carboxylic acid) with an alcohol or phenol (2-bromophenol). nih.govmdpi.com The development of various ligands, such as amino acids or diamines, has significantly improved the efficiency and lowered the required reaction temperatures. researchgate.net
Buchwald-Hartwig C-O Coupling: The Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a versatile palladium-catalyzed method for synthesizing diaryl ethers. wikipedia.orgjk-sci.com This reaction couples an aryl halide or triflate with an alcohol, using a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgorganic-chemistry.org The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands being particularly effective. jk-sci.comlibretexts.org This method is known for its broad substrate scope and functional group tolerance. wikipedia.org The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the alkoxide, and finally reductive elimination to form the diaryl ether and regenerate the catalyst. jk-sci.comwuxiapptec.com
| Reaction Type | Catalyst | Typical Ligand | Typical Base | Typical Solvent |
|---|---|---|---|---|
| Ullmann-type | CuI, Cu₂O | L-proline, DMEDA | K₂CO₃, Cs₂CO₃, K₃PO₄ | DMF, Dioxane, Toluene |
| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | BINAP, Xantphos, RuPhos | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane |
While less common for this specific target, it is theoretically possible to construct the pyridine ring itself with the phenoxy and carboxylic acid functionalities already incorporated or introduced during the cyclization process. advancechemjournal.com Pyridine synthesis often involves the condensation of aldehydes or ketones with ammonia (B1221849) or amines. organic-chemistry.org For instance, the Hantzsch pyridine synthesis involves the reaction of an aldehyde, a β-ketoester, and a nitrogen donor. advancechemjournal.com Adapting such a strategy would require complex precursors containing the 2-bromophenoxy moiety, making it a more convergent but potentially lower-yielding approach compared to the direct coupling methods.
Synthesis of Key Precursors and Intermediates for this compound
The successful synthesis of the target compound relies on the availability of its key precursors.
6-Halopyridine-3-carboxylic acids: These are crucial starting materials. 6-Chloropyridine-3-carboxylic acid, for example, can be synthesized from 2-chloro-5-methylpyridine (B98176) through oxidation of the methyl group. Various oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or nitric acid, can be employed for this transformation. google.com Similarly, other 6-halopyridine-3-carboxylic acids can be prepared from corresponding halomethylpyridines.
2-Bromophenol: This is a commercially available reagent. If needed, it can be synthesized by the direct bromination of phenol, though this can lead to a mixture of ortho and para isomers, requiring purification. More selective methods involve the diazotization of 2-bromoaniline (B46623) followed by hydrolysis.
Optimization of Reaction Conditions and Yields in the Synthesis of this compound
Optimizing the reaction conditions is critical to maximize the yield and purity of this compound.
For SNAr reactions:
Base: The choice and stoichiometry of the base are important. While stronger bases like NaH can lead to faster reactions, they may also promote side reactions. Weaker bases like potassium or cesium carbonate often provide cleaner reactions and better yields, albeit requiring higher temperatures. rsc.org
Solvent: The solvent's polarity and boiling point are key. High-boiling polar aprotic solvents like DMF, DMSO, or dioxane are generally preferred to ensure the solubility of the reactants and to reach the necessary reaction temperatures.
Temperature and Reaction Time: These parameters are interdependent. Higher temperatures generally lead to shorter reaction times but can also increase the formation of byproducts. Careful monitoring of the reaction progress by techniques like TLC or LC-MS is essential to determine the optimal endpoint.
For Palladium-Catalyzed Reactions:
Ligand Selection: The ligand is arguably the most critical component. The electronic and steric properties of the phosphine ligand significantly influence the catalyst's activity and stability. wuxiapptec.com Bulky biarylphosphine ligands are often required for efficient C-O coupling.
Base: The strength of the base must be carefully chosen. Strong, non-nucleophilic bases like sodium tert-butoxide or potassium phosphate (B84403) are commonly used. The base not only facilitates the deprotonation of the phenol but also plays a role in the catalytic cycle. jk-sci.com
Systematic screening of these parameters using design of experiment (DoE) methodologies can lead to a robust and high-yielding synthetic process.
Novel Synthetic Approaches and Catalyst Development for Related Bromophenoxypyridine Carboxylic Acids
The construction of the ether linkage in this compound and its analogs is typically achieved through nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions. While traditional methods often require harsh reaction conditions, recent research has focused on the development of milder and more efficient catalytic systems.
The primary strategies for synthesizing these compounds involve the coupling of a substituted pyridine, typically a halopyridine, with a phenol. The two main catalytic approaches that have shown significant promise are copper-catalyzed Ullmann-type reactions and palladium-catalyzed C-O cross-coupling reactions.
Copper-Catalyzed Ullmann-Type Reactions
The Ullmann condensation is a classic method for forming carbon-heteroatom bonds, particularly C-O bonds, using copper as a catalyst. wikipedia.orgbyjus.comwikipedia.org Traditional Ullmann reactions often necessitate high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern advancements have led to the development of more efficient catalytic systems that operate under milder conditions.
The synthesis of 6-(aryloxy)pyridine-3-carboxylic acids via Ullmann-type reactions typically involves the coupling of a 6-halonicotinic acid (e.g., 6-chloronicotinic acid or 6-bromonicotinic acid) with a corresponding phenol in the presence of a copper catalyst and a base. The development of various ligands has been crucial in improving the efficiency and scope of these reactions. Ligands such as diamines, amino acids, and N-oxides have been shown to facilitate the catalytic cycle and improve product yields. nih.govnih.gov
For instance, the use of copper(I) iodide (CuI) with a ligand like L-proline or a pyridine N-oxide derivative can significantly enhance the reaction rate and allow for lower reaction temperatures. nih.gov The choice of base, such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), and solvent, like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), also plays a critical role in the reaction outcome.
Palladium-Catalyzed C-O Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of C-O bonds, offering an alternative to the copper-catalyzed Ullmann reaction. rsc.org These reactions, often referred to as Buchwald-Hartwig etherifications, typically employ a palladium catalyst in combination with a phosphine-based ligand.
The synthesis of 6-(aryloxy)pyridine-3-carboxylic acids using this approach would involve the reaction of a 6-halonicotinic acid with a phenol in the presence of a palladium catalyst, a suitable ligand, and a base. The development of bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, has been instrumental in expanding the scope and efficiency of these reactions. acs.org
Catalyst systems such as palladium(II) acetate (B1210297) (Pd(OAc)2) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd2(dba)3) in combination with ligands like Xantphos or DavePhos have been successfully employed for the C-O coupling of various aryl halides and phenols. The choice of base is also critical, with strong bases like sodium tert-butoxide (NaOtBu) or potassium phosphate (K3PO4) often being required.
Comparative Analysis of Catalytic Systems
The selection of a particular synthetic methodology often depends on factors such as substrate scope, functional group tolerance, reaction conditions, and cost-effectiveness. Below is a comparative overview of typical conditions for copper- and palladium-catalyzed synthesis of related aryloxy-pyridine derivatives.
| Parameter | Copper-Catalyzed Ullmann-Type Reaction | Palladium-Catalyzed C-O Coupling |
| Catalyst | CuI, Cu2O, or other Cu(I)/Cu(II) salts | Pd(OAc)2, Pd2(dba)3, or other Pd(0)/Pd(II) complexes |
| Ligand | L-proline, N,N-dimethylglycine, Phenanthroline, Pyridine N-oxides | Buchwald ligands (e.g., XPhos, SPhos), Xantphos, dppf |
| Base | K2CO3, Cs2CO3, K3PO4 | NaOtBu, K3PO4, LiHMDS |
| Solvent | DMF, DMSO, Dioxane, Toluene | Toluene, Dioxane, THF |
| Temperature | 80-150 °C | Room Temperature to 120 °C |
Recent research has also explored the use of more sustainable and recyclable catalytic systems. For example, the immobilization of copper or palladium catalysts on solid supports can facilitate catalyst recovery and reuse, making the synthetic process more environmentally friendly and economical. nih.gov
Furthermore, the development of ligand-free catalytic systems, particularly for copper-catalyzed reactions, is an active area of research. These systems offer the advantage of simplicity and reduced cost, although they may have a more limited substrate scope compared to ligand-assisted methods. nih.gov
In the context of synthesizing this compound, the presence of the bromo substituent on the phenoxy ring adds a layer of complexity, as it can potentially undergo side reactions under certain catalytic conditions. Therefore, the careful selection of a catalyst system with high chemoselectivity is crucial to avoid unwanted dehalogenation or other side products.
Future research in this area will likely focus on the development of even more efficient and selective catalysts that can operate under milder conditions with a broader range of substrates. The exploration of novel ligands and catalytic systems based on earth-abundant and less toxic metals is also a promising direction for the sustainable synthesis of this compound and its analogs.
Spectroscopic and Structural Elucidation of 6 2 Bromophenoxy Pyridine 3 Carboxylic Acid
Advanced Spectroscopic Techniques for Structural Characterization
Spectroscopic techniques are fundamental in determining the molecular structure of a compound. Nuclear Magnetic Resonance (NMR) spectroscopy helps in mapping the carbon-hydrogen framework, Mass Spectrometry (MS) confirms the molecular weight and elemental composition, and Infrared (IR) spectroscopy identifies the functional groups present.
NMR spectroscopy is a powerful tool for delineating the precise arrangement of atoms within a molecule. For 6-(2-Bromophenoxy)pyridine-3-carboxylic acid, both ¹H and ¹³C NMR would provide definitive evidence for its structure.
In ¹H NMR, the acidic proton of the carboxyl group is expected to appear as a broad singlet at a significantly downfield chemical shift, typically above 12 ppm. openstax.org The protons on the pyridine (B92270) and bromophenoxy rings would resonate in the aromatic region (approximately 7.0-9.0 ppm), with their specific shifts and coupling patterns dictated by their electronic environment and proximity to other atoms.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| Carboxyl H | > 12.0 | - |
| Pyridine H's | 7.5 - 9.0 | 110 - 160 |
| Bromophenoxy H's | 7.0 - 8.0 | 115 - 155 |
| Carboxyl C | - | 165 - 185 |
Note: The data in this table is predictive and based on analogous compounds and standard chemical shift values.
Mass spectrometry is crucial for confirming the molecular weight and formula of a compound. The molecular formula of this compound is C₁₂H₈BrNO₃, corresponding to a molecular weight of approximately 294.1 g/mol . scbt.comcymitquimica.com
In an MS experiment, a distinct molecular ion peak ([M]⁺) would be observed at m/z 294. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), a characteristic isotopic peak ([M+2]⁺) of nearly equal intensity would appear at m/z 296, confirming the presence of a single bromine atom.
The fragmentation pattern would provide further structural evidence. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (M-17) or a carboxyl group (M-45). Cleavage of the ether bond is another predictable fragmentation route, which would result in ions corresponding to the bromophenoxy and pyridine carboxylic acid moieties.
Table 2: Predicted Mass Spectrometry Fragments for this compound
| Fragment | Description | Predicted m/z |
|---|---|---|
| [C₁₂H₈BrNO₃]⁺ | Molecular Ion | 294 / 296 |
| [C₁₂H₇BrNO₂]⁺ | Loss of •OH | 277 / 279 |
| [C₁₁H₇BrNO]⁺ | Loss of •COOH | 249 / 251 |
| [C₆H₄BrO]⁺ | Bromophenoxy cation | 171 / 173 |
Note: The data in this table is predictive and based on established fragmentation patterns.
Infrared (IR) spectroscopy is used to identify the various functional groups within a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would display several key absorption bands.
The most prominent feature would be a very broad O-H stretching band for the carboxylic acid, typically appearing in the 2500-3300 cm⁻¹ region. openstax.orglibretexts.org The carbonyl (C=O) group of the carboxylic acid would produce a strong, sharp absorption between 1690 and 1760 cm⁻¹. libretexts.org Additionally, the C-O stretching of the ether linkage and the carboxylic acid, along with C=C and C-H vibrations of the aromatic rings, would be visible.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H Stretch | 3300 - 2500 (very broad) |
| Carboxylic Acid | C=O Stretch | 1760 - 1690 (strong) |
| Aromatic Rings | C-H Stretch | 3100 - 3000 |
| Aromatic Rings | C=C Stretch | 1600 - 1400 |
| Ether / Acid | C-O Stretch | 1320 - 1210 |
Source: Adapted from general IR spectroscopy data. openstax.orglibretexts.orgspectroscopyonline.com
X-ray Crystallography Studies of this compound and its Crystalline Forms
X-ray crystallography provides the most definitive structural information, offering a precise three-dimensional map of the atoms in a crystalline solid. This technique allows for the detailed analysis of molecular conformation, bond lengths, bond angles, and the intricate network of intermolecular interactions that dictate the crystal packing.
The conformation of this compound is defined by the relative orientations of its three main components: the pyridine ring, the bromophenoxy group, and the carboxylic acid substituent. Due to steric hindrance, it is unlikely that the molecule is perfectly planar.
Key torsion angles would describe the rotation around the C-O ether bonds and the C-C bond connecting the carboxylic acid to the pyridine ring. In related structures, such as 2-Bromopyridine-3-carboxylic acid, the carboxylic acid group is significantly twisted out of the plane of the pyridine ring. nih.gov A similar deviation from planarity would be expected for the title compound, influencing its electronic properties and packing behavior.
In the solid state, molecules of this compound would be held together by a network of intermolecular forces. The most significant of these would be hydrogen bonds involving the carboxylic acid group.
Two primary hydrogen bonding motifs are possible. The first is the formation of a centrosymmetric dimer, where two molecules are linked by strong O-H···O hydrogen bonds between their carboxylic acid groups. This is a very common arrangement for carboxylic acids in the solid state. Alternatively, a head-to-tail chain, or catemer, could form via O-H···N hydrogen bonds between the carboxylic acid proton of one molecule and the nitrogen atom of an adjacent pyridine ring. nih.gov In some cases, weaker interactions, such as C-H···O contacts or interactions involving the bromine atom, may also play a role in stabilizing the crystal lattice. nih.govnsf.gov
Table 4: Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Description |
|---|---|---|---|
| Strong Hydrogen Bond | Carboxyl O-H | Carboxyl C=O | Formation of a classic acid dimer |
| Strong Hydrogen Bond | Carboxyl O-H | Pyridine N | Formation of an acid-pyridine chain (catemer) |
Supramolecular Assembly and Crystal Packing Architectures
A comprehensive review of published crystallographic data reveals a lack of specific studies on the single-crystal X-ray diffraction of this compound. Therefore, a detailed, experimentally verified description of its supramolecular assembly and crystal packing architecture is not available in the current scientific literature.
While the precise arrangement of molecules in the crystalline solid state remains undetermined, it is possible to infer potential intermolecular interactions based on the structural features of the molecule and known packing motifs of related compounds, such as other substituted pyridine-carboxylic acids. The primary forces anticipated to govern the supramolecular assembly include hydrogen bonding and potentially halogen bonding and π-π stacking interactions.
The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O). The pyridine ring contains a nitrogen atom that is a potent hydrogen bond acceptor. Consequently, strong O-H···N hydrogen bonds between the carboxylic acid of one molecule and the pyridine nitrogen of another are highly probable. This type of interaction is a common and robust motif in the crystal structures of pyridine-carboxylic acids, often leading to the formation of chains or more complex networks.
Without experimental data, it is not possible to provide specific details such as bond distances, angles, or the definitive packing arrangement (e.g., herringbone, layered, etc.). The actual supramolecular structure will depend on the complex interplay of these various intermolecular forces, as well as steric factors, which can only be determined through single-crystal X-ray diffraction analysis.
Chemical Reactivity and Derivatization Strategies for 6 2 Bromophenoxy Pyridine 3 Carboxylic Acid
Reactions at the Carboxylic Acid Moiety
The carboxylic acid group is a cornerstone for derivatization, readily undergoing transformations to form esters and amides, or being converted into other functional groups through reduction.
The most common derivatization of the carboxylic acid function involves its conversion into amides, a critical step in the synthesis of biologically active molecules. Standard peptide coupling conditions are typically employed to achieve this transformation. Amide bond formation is facilitated by activating the carboxylic acid with reagents such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU), often in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a polar aprotic solvent such as dimethylformamide (DMF). This method allows for the coupling of 6-(2-Bromophenoxy)pyridine-3-carboxylic acid with a wide variety of primary and secondary amines to generate a library of amide derivatives.
For instance, the reaction with (R)-1-(4-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride proceeds smoothly under these conditions to yield the corresponding chiral amide. Similarly, esterification can be achieved, for example, through the reaction with methanol (B129727) in the presence of an acid catalyst like sulfuric acid, to produce the methyl ester, which can serve as a versatile intermediate for further modifications.
| Reactant 1 | Reactant 2 | Reagents | Solvent | Product | Ref. |
| This compound | (R)-1-(4-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride | HATU, DIPEA | DMF | (R)-6-(2-bromophenoxy)-N-(1-(4-(trifluoromethyl)phenyl)ethyl)nicotinamide | |
| This compound | Methanol | H₂SO₄ | Methanol | Methyl 6-(2-bromophenoxy)nicotinate |
While less commonly documented for this specific molecule in readily available literature, the carboxylic acid moiety is chemically susceptible to reduction. Potent reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) could be employed to reduce the carboxylic acid to a primary alcohol, yielding (6-(2-bromophenoxy)pyridin-3-yl)methanol. This alcohol could then serve as a precursor for further functionalization, such as conversion to halides or ethers. Other interconversions could involve transforming the carboxylic acid into an acyl halide, which would be a highly reactive intermediate for forming bonds with various nucleophiles.
Transformations Involving the Bromine Substituent
The aryl bromide presents a classic handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling is a powerful and frequently utilized reaction to modify the 2-bromophenoxy group. This reaction involves the palladium-catalyzed cross-coupling of the aryl bromide with a boronic acid or boronate ester. For derivatives of this compound, this strategy is employed to introduce new aryl or heteroaryl substituents, thereby accessing a broad chemical space.
A typical Suzuki reaction on this scaffold involves a palladium catalyst, such as Palladium(II) acetate (B1210297) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), a base like potassium carbonate or cesium carbonate, and a suitable solvent system such as a mixture of dioxane and water. For example, the methyl ester of this compound can be coupled with 2-(tributylstannyl)pyridine (B98309) in a Stille coupling or with various boronic acids in a Suzuki coupling to generate biaryl structures.
While specific examples of Sonogashira (coupling with terminal alkynes) and Heck (coupling with alkenes) reactions on this exact molecule are not prominently detailed in the reviewed literature, the aryl bromide functionality is inherently suitable for these transformations under appropriate catalytic conditions.
| Starting Material | Coupling Partner | Catalyst / Ligand | Base | Solvent | Product | Ref. |
| Methyl 6-(2-bromophenoxy)nicotinate | 2-(Tributylstannyl)pyridine | Pd(PPh₃)₄ | - | Xylene | Methyl 6-(2-(pyridin-2-yl)phenoxy)nicotinate | |
| (R)-6-(2-bromophenoxy)-N-(1-(4-(trifluoromethyl)phenyl)ethyl)nicotinamide | (4-formylphenyl)boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | (R)-6-(2-(4-formylphenyl)phenoxy)-N-(1-(4-(trifluoromethyl)phenyl)ethyl)nicotinamide |
Direct nucleophilic aromatic substitution (SNAr) to displace the bromine atom on the phenoxy ring is generally challenging due to the electron-rich nature of the benzene (B151609) ring. Such reactions typically require strong activation by electron-withdrawing groups positioned ortho or para to the leaving group, which are absent in this case. Therefore, this pathway is less synthetically viable compared to cross-coupling strategies.
Reactions at the Pyridine (B92270) Nitrogen Atom
The nitrogen atom in the pyridine ring is a basic and nucleophilic center, although its reactivity can be tempered by the electronic effects of the ring substituents. It can be targeted to form N-oxides or pyridinium (B92312) salts. The formation of a pyridine N-oxide, typically using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA), activates the pyridine ring for further functionalization. This modification alters the electronic properties of the ring, making the positions ortho (2 and 6) and para (4) to the nitrogen susceptible to nucleophilic attack. While specific examples for this compound are not widely reported, this represents a standard and plausible strategy for derivatization of the pyridine core.
Phenoxy Ether Linkage Stability and Modifications
The diaryl ether bond is a key structural feature of this compound, and its stability is a crucial factor in the design of synthetic routes for its derivatives. Generally, diaryl ethers are characterized by their high chemical stability due to the strength of the carbon-oxygen bond between the two aromatic rings. This linkage is resistant to cleavage under many common reaction conditions.
Cleavage of diaryl ethers typically requires harsh conditions. For instance, strong acids such as hydrogen iodide in pyridine can facilitate the breaking of the ether bond, but this often necessitates high temperatures, sometimes exceeding 200°C. Similarly, reactions involving alkali metals, like sodium in pyridine, can also effect cleavage. The stability of the phenoxy ether linkage in this compound is advantageous, as it allows for a wide range of chemical transformations to be performed on other parts of the molecule without disrupting this central bond.
Modifications involving the phenoxy ether linkage are less common than derivatizations at other positions due to its inherent stability. However, the synthesis of the molecule itself relies on the formation of this bond. Common methods for creating such diaryl ether linkages include copper-catalyzed reactions like the Ullmann condensation, which involves the coupling of a phenol (B47542) with an aryl halide. Another modern approach is the Chan-Lam coupling, which utilizes a copper catalyst to couple an aryl boronic acid with a phenol. The formation of this compound or its precursors likely involves a nucleophilic aromatic substitution reaction where a phenoxide displaces a halogen (typically chlorine or fluorine) at the 6-position of the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen facilitates this type of substitution at the ortho (2- and 6-) and para (4-) positions.
Synthesis of Derivatives and Analogs of this compound
The synthesis of derivatives and analogs of this compound primarily targets the carboxylic acid group and the bromo-substituent on the phenoxy ring. These modifications are essential for exploring the structure-activity relationships of this chemical scaffold in various applications.
Derivatization of the Carboxylic Acid Group:
The most straightforward derivatization strategy involves the conversion of the carboxylic acid into other functional groups, most commonly amides. Standard amide coupling reactions can be employed, where the carboxylic acid is first activated and then reacted with a primary or secondary amine. Common activating agents include thionyl chloride (to form an acyl chloride) or carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of an additive such as HOBt (Hydroxybenzotriazole).
A variety of amines can be used to generate a library of amide derivatives. This approach is widely used in medicinal chemistry to modulate properties such as solubility, cell permeability, and biological target engagement. For example, a range of N-substituted amides of this compound have been synthesized for their potential as kinase inhibitors.
Modification of the Aromatic Rings:
The bromine atom on the phenoxy ring serves as a versatile handle for introducing further diversity through metal-catalyzed cross-coupling reactions. For instance, Suzuki-Miyaura coupling can be used to react the bromo-substituted ring with various boronic acids or esters to introduce new aryl or alkyl groups. Similarly, Heck, Sonogashira, and Buchwald-Hartwig amination reactions can be employed to form carbon-carbon, carbon-alkyne, and carbon-nitrogen bonds, respectively. These reactions significantly expand the range of accessible analogs.
The synthesis of analogs can also be achieved by varying the phenoxy component itself. Instead of 2-bromophenol (B46759), other substituted phenols can be coupled with a 6-halopyridine-3-carboxylic acid precursor to generate a wide array of diaryl ether analogs with different substitution patterns on the phenoxy ring.
Below is an interactive table detailing some of the synthesized amide derivatives of this compound.
| Compound Name | Amine Reagent | Derivative Structure |
| 6-(2-Bromophenoxy)-N-methylpyridine-3-carboxamide | Methylamine | C₁₃H₁₁BrN₂O₂ |
| 6-(2-Bromophenoxy)-N-(pyridin-2-yl)pyridine-3-carboxamide | 2-Aminopyridine | C₁₇H₁₂BrN₃O₂ |
| 6-(2-Bromophenoxy)-N-(1H-pyrazol-3-yl)pyridine-3-carboxamide | 3-Aminopyrazole | C₁₅H₁₁BrN₄O₂ |
| 6-(2-Bromophenoxy)-N-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxamide | 1-Methyl-1H-pyrazol-4-amine | C₁₆H₁₃BrN₄O₂ |
| 6-(2-Bromophenoxy)-N-(thiazol-2-yl)pyridine-3-carboxamide | 2-Aminothiazole | C₁₅H₁₀BrN₃O₂S |
Computational and Theoretical Investigations of 6 2 Bromophenoxy Pyridine 3 Carboxylic Acid
Quantum Chemical Calculations and Electronic Structure Theory
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Based on the principles of quantum mechanics, these calculations can predict a wide range of molecular characteristics with high accuracy.
The electronic structure of a molecule dictates its reactivity and spectroscopic properties. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. nih.gov A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov
For 6-(2-Bromophenoxy)pyridine-3-carboxylic acid, the HOMO is likely to be localized on the electron-rich bromophenoxy and pyridine (B92270) rings, while the LUMO may be distributed over the electron-withdrawing carboxylic acid group and the pyridine ring. The charge transfer from the HOMO to the LUMO is a key factor in the molecule's potential bioactivity. scirp.orgripublication.com
Table 1: Representative HOMO-LUMO Energy Values for Similar Aromatic Carboxylic Acids
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Benzoic Acid | -7.2 | -1.5 | 5.7 |
| 2-Bromobenzoic Acid | -7.4 | -1.8 | 5.6 |
| Nicotinic Acid | -6.9 | -1.9 | 5.0 |
Note: These are representative values for similar compounds and the actual values for this compound would require specific calculations.
The Electrostatic Potential Surface (ESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. wuxiapptec.com It is generated by mapping the electrostatic potential onto the electron density surface. wuxiapptec.com Regions with a negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions with a positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. wuxiapptec.comresearchgate.net
The three-dimensional structure of a molecule is crucial for its function. Conformational analysis involves identifying the stable conformations (isomers that can be interconverted by rotation around single bonds) and determining their relative energies. The potential energy surface (PES) or energy landscape maps the energy of a molecule as a function of its geometry.
For this compound, the key conformational flexibility lies in the rotation around the ether linkage and the bond connecting the carboxylic acid group to the pyridine ring. Computational methods can be used to calculate the energy barriers for these rotations and identify the most stable, low-energy conformations. In similar structures, the carboxylic acid group is often found to be twisted out of the plane of the pyridine ring. nih.gov Understanding the preferred conformation is essential for predicting how the molecule will interact with other molecules, such as biological receptors.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects
While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. researchgate.net MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of molecular vibrations, conformational changes, and interactions with the solvent. researchgate.net
For this compound, MD simulations can be used to understand how the molecule behaves in an aqueous environment. These simulations can reveal how water molecules arrange themselves around the solute (solvation) and how this affects the molecule's conformation and flexibility. This information is critical for understanding its solubility and transport properties.
In Silico Prediction of Reactivity and Selectivity
Computational methods can be used to predict the reactivity and selectivity of a molecule in various chemical reactions. By analyzing the electronic properties and the shape of the molecule, it is possible to identify the most likely sites for reaction and to predict the outcome of a reaction. For instance, the reactivity of pyridine carboxylic acids has been studied in different solvents. researchgate.net
For this compound, computational models could predict its susceptibility to nucleophilic or electrophilic attack at different positions on the pyridine and bromophenoxy rings. This can guide synthetic chemists in designing new derivatives with desired properties.
Molecular Docking Studies with Biological Targets for Mechanistic Insights
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com It is widely used in drug discovery to predict how a small molecule (ligand), such as this compound, might interact with a biological target, typically a protein or enzyme. nih.govresearchgate.net
By docking the molecule into the active site of a target protein, researchers can identify potential binding modes and key interactions, such as hydrogen bonds and hydrophobic interactions. researchgate.net This provides insights into the mechanism of action and can help in the design of more potent and selective inhibitors. For example, similar pyridine-3-carboxylic acid derivatives have been studied for their interaction with DNA gyrase. researchgate.netnih.gov Molecular docking studies could reveal the binding affinity of this compound to various biological targets, suggesting potential therapeutic applications. mdpi.com
Table 2: Illustrative Molecular Docking Results for a Hypothetical Target
| Parameter | Value |
| Binding Energy (kcal/mol) | -8.5 |
| Hydrogen Bond Interactions | Asp121, Ser122 |
| Hydrophobic Interactions | Phe88, Trp105 |
| Interacting Residues | Asp121, Ser122, Phe88, Trp105 |
Note: This table presents hypothetical data to illustrate the type of information obtained from a molecular docking study. The actual results would depend on the specific biological target.
Binding Mode Predictions and Interaction Analysis
Computational docking simulations are instrumental in predicting how a ligand such as this compound might bind to a biological target. The predicted binding mode is governed by the molecule's ability to form favorable interactions with the amino acid residues within the active site of a protein. For pyridine-3-carboxylic acid derivatives, several key interactions are consistently observed.
The carboxylic acid moiety is a primary site for interaction, often acting as a hydrogen bond donor and acceptor. It can form strong hydrogen bonds with positively charged residues like arginine and lysine (B10760008), or with the backbone amides of the protein. In many kinase inhibitors, the carboxylic acid group mimics the phosphate (B84403) group of ATP, anchoring the ligand in the active site.
The pyridine nitrogen is another crucial interaction point, capable of forming hydrogen bonds with donor residues such as serine or threonine. Its position within the aromatic ring system also allows for potential π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.
The ether linkage provides rotational flexibility, allowing the bromophenoxy group to adopt an optimal conformation within the binding pocket. This flexibility is a key aspect of the molecule's ability to adapt to the specific topology of a target's active site.
The 2-bromophenyl group can engage in various non-covalent interactions. The bromine atom, being a halogen, is capable of forming halogen bonds with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains. The phenyl ring itself can participate in hydrophobic interactions and π-π stacking. The position of the bromine atom at the ortho position can influence the torsional angle between the phenyl and pyridine rings, which can be a critical determinant of binding affinity.
A hypothetical binding mode in a kinase active site, based on studies of similar compounds, might involve the carboxylic acid forming a salt bridge with a conserved lysine residue, the pyridine nitrogen interacting with a backbone amide in the hinge region, and the bromophenyl group extending into a hydrophobic pocket, with the bromine atom potentially forming a halogen bond with a carbonyl oxygen of the protein backbone.
Table 1: Predicted Interaction Profile of this compound
| Molecular Moiety | Potential Interacting Residues | Type of Interaction |
| Carboxylic Acid | Lysine, Arginine, Serine | Hydrogen Bonding, Salt Bridge |
| Pyridine Nitrogen | Serine, Threonine, Backbone Amides | Hydrogen Bonding |
| Ether Linkage | - | Conformational Flexibility |
| Bromophenyl Group | Phenylalanine, Tyrosine, Leucine | Hydrophobic Interactions, π-π Stacking |
| Bromine Atom | Backbone Carbonyl Oxygen | Halogen Bonding |
Structure-Based Ligand Design Rationalization
The architecture of this compound can be rationalized from a structure-based ligand design perspective. This approach involves designing a molecule to fit optimally into the three-dimensional structure of a biological target.
The pyridine-3-carboxylic acid scaffold is a common starting point in medicinal chemistry due to its favorable physicochemical properties and its proven ability to interact with a variety of biological targets. The carboxylic acid at the 3-position is a key pharmacophoric feature, often responsible for the primary anchoring of the molecule to the target protein.
The 6-phenoxy substituent serves to extend the molecule into other regions of the binding site, potentially increasing both potency and selectivity. The choice of a phenoxy group introduces a degree of conformational flexibility via the ether linkage, allowing the molecule to better accommodate the shape of the active site.
In the context of designing an inhibitor, the combination of a hydrogen-bonding pyridine-carboxylic acid core with a halogen-bond-donating bromophenoxy group represents a rational strategy to achieve high-affinity binding. This design leverages multiple types of molecular interactions to create a ligand that is both potent and potentially selective for its intended target.
Table 2: Rationale for Structural Features in Ligand Design
| Structural Feature | Design Rationale | Potential Contribution to Activity |
| Pyridine-3-carboxylic acid | Core scaffold with key hydrogen bonding groups | Anchors the ligand in the active site |
| 6-Phenoxy group | Extends the molecule into adjacent pockets | Increases surface area of interaction, potential for improved potency and selectivity |
| Ether Linkage | Provides conformational flexibility | Allows for optimal orientation in the binding site |
| 2-Bromo substituent | Introduces a halogen bond donor and increases lipophilicity | Enhances binding affinity through halogen bonding and hydrophobic interactions |
Exploration of Biological Activities of 6 2 Bromophenoxy Pyridine 3 Carboxylic Acid and Its Derivatives
In Vitro Enzyme Inhibition and Receptor Modulation Studies
The ability of small molecules to interact with and modulate the activity of enzymes and receptors is a cornerstone of drug discovery. While specific data for 6-(2-Bromophenoxy)pyridine-3-carboxylic acid is limited, studies on related heterocyclic compounds provide valuable insights into potential enzyme-inhibitory activities.
Kinase Inhibition Assays (e.g., Aurora Kinase in related compounds)
Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Aurora kinases, in particular, are key regulators of cell division, making them attractive targets for anticancer therapies.
A structurally related compound, 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid , has been investigated for its kinase inhibitory activity. This compound, which shares the bromophenyl and carboxylic acid moieties with the subject of this article, has demonstrated inhibitory effects against Aurora A kinase. In an in vitro kinase inhibitory assay, this quinazoline (B50416) derivative was identified as a potent inhibitor among a series of tested compounds.
| Compound | Target Kinase | Inhibition Data |
|---|---|---|
| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Aurora A | Identified as the most potent inhibitor among the tested derivatives. |
This finding suggests that the bromophenoxy pyridine (B92270) carboxylic acid scaffold may also possess kinase inhibitory properties, warranting further investigation against a panel of kinases.
Other Enzyme Target Profiling and Modulation
Beyond kinases, the pyridine carboxylic acid motif is present in molecules that inhibit a variety of other enzymes. While direct profiling of this compound is not available, the broader class of pyridine derivatives has been shown to interact with multiple enzyme systems. Further enzymatic screening would be necessary to elucidate the specific targets of the compound .
Cell-Based Phenotypic Assays (In Vitro)
Cell-based assays are crucial for understanding the effects of a compound on cellular processes such as proliferation, cell cycle progression, and apoptosis (programmed cell death). Research on related pyridine derivatives provides a framework for the potential cellular activities of this compound.
Antiproliferative Activity in Cancer Cell Lines (e.g., IC50 determination in specific cell lines)
The ability of a compound to inhibit the growth of cancer cells is a key indicator of its potential as an anticancer agent. A study on phenyl-pyridine-2-carboxylic acid derivatives identified a compound, Ro 41-4439, with significant antiproliferative activity across a broad panel of human cancer cell lines. This demonstrates the potential of the phenyl-pyridine carboxylic acid scaffold in cancer therapy. nih.gov
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Ro 41-4439 (a phenyl-pyridine-2-carboxylic acid derivative) | Various human cancer cell lines | Low micromolar range |
The data for Ro 41-4439 suggests that derivatives of this compound could also exhibit antiproliferative effects against various cancer cell types.
Cell Cycle Perturbation Studies
Many anticancer agents exert their effects by interfering with the cell cycle, leading to a halt in cell division. The aforementioned phenyl-pyridine-2-carboxylic acid derivative, Ro 41-4439, was found to cause an arrest of the cell cycle progression in mitosis. nih.gov This mitotic arrest is a common mechanism for cytotoxic agents that ultimately leads to cell death.
Similarly, the related compound 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid was shown to arrest the cell cycle at the G1 phase in MCF-7 human breast cancer cells.
| Compound | Cell Line | Effect on Cell Cycle |
|---|---|---|
| Ro 41-4439 | Cancer cells | Arrest in mitosis |
| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | MCF-7 | Arrest in G1 phase |
These findings indicate that compounds with a structure similar to this compound have the potential to disrupt the normal progression of the cell cycle in cancerous cells.
Apoptosis Induction Mechanisms (in vitro)
Induction of apoptosis is a desirable outcome for an anticancer compound. The cytotoxic effects of Ro 41-4439 were attributed to the induction of apoptosis following the observed mitotic arrest. nih.gov Furthermore, 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid was also found to induce apoptosis in MCF-7 cells.
The mechanism of apoptosis induction by these related compounds suggests that this compound derivatives might also trigger programmed cell death in cancer cells, a critical aspect of their potential therapeutic value.
Structure-Activity Relationship (SAR) Studies for Biological Activity
The pyridine-3-carboxylic acid moiety is a well-established scaffold in medicinal chemistry, known to interact with various biological targets. researchgate.net The carboxylic acid group can act as a hydrogen bond donor and acceptor and can exist as a carboxylate anion under physiological pH, allowing for ionic interactions. The nitrogen atom in the pyridine ring serves as a hydrogen bond acceptor and a key site for coordinating with metal ions in enzymes.
The nature and position of the substituent at the 6-position of the pyridine ring are critical for modulating activity. The introduction of a phenoxy group, particularly one bearing a halogen like bromine, introduces a large, hydrophobic region that can engage in van der Waals and aromatic interactions within a target's binding site. The bromine atom itself can significantly influence the electronic properties of the phenyl ring and may participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity.
Direct in vitro potency data for this compound is scarce. However, research on structurally related 2-phenoxypyridine (B1581987) derivatives provides a compelling case for the potent biological activity conferred by halogen substituents at the 6-position of the pyridine ring. In a study on 6-substituted 2-(3',4'-dichlorophenoxy)-2H-pyrano[2,3-b]pyridines, which share key structural elements, halogenated analogs demonstrated potent in vitro antiviral activity against a wide range of rhinovirus serotypes.
The data shows that replacing a methylsulfonyl group (SO2CH3) at the 6-position with a halogen (Bromine or Chlorine) resulted in a significant increase in potency. Specifically, the 6-Bromo analog (MDL 20,646) was approximately five times more potent than the 6-methylsulfonyl analog (MDL 20,610). This highlights the positive contribution of a halogen at this position to the molecule's antiviral efficacy.
Table 1: In Vitro Antirhinovirus Activity of 6-Substituted 2-Phenoxypyridine Analogs
| Compound ID | 6-Substituent | Median IC50 (µg/mL) |
|---|---|---|
| MDL 20,610 | -SO2CH3 | 0.03 |
| MDL 20,646 | -Br | 0.006 |
| MDL 20,957 | -Cl | 0.006 |
Data sourced from a study on 32 rhinovirus serotypes. researchgate.net
Based on the structure of this compound and SAR data from related compounds, a general pharmacophore model can be proposed. The key features essential for biological activity likely include:
Hydrogen Bond Acceptor/Donor: The carboxylic acid group at the 3-position is a critical feature, capable of acting as both a hydrogen bond donor (from the hydroxyl group) and acceptor (from the carbonyl oxygen).
Hydrogen Bond Acceptor: The nitrogen atom of the pyridine ring and the ether oxygen of the phenoxy linker serve as additional hydrogen bond acceptor sites.
Aromatic/Hydrophobic Regions: The pyridine ring and the 2-bromophenyl ring constitute two distinct aromatic regions that can engage in hydrophobic and π-π stacking interactions with receptor sites.
Halogen Bond Donor: The bromine atom on the phenoxy ring is a potential halogen bond donor, which can form specific, directional interactions with electron-rich atoms like oxygen or nitrogen in a binding pocket, thereby enhancing binding affinity and selectivity.
These features combine to create a molecule with a defined three-dimensional arrangement of electronic and steric properties that can be recognized by specific biological targets.
Investigation of Antimicrobial and Antiviral Potentials (in vitro)
The chemical scaffolds present in this compound and its derivatives have been associated with both antimicrobial and antiviral activities in various studies.
The antiviral potential is strongly suggested by research on related compounds. As detailed in section 6.3.1, 6-halogenated phenoxy-pyridine analogs are potent inhibitors of rhinovirus replication in vitro. The 6-bromo analog MDL 20,646, for instance, not only had a low median 50% inhibitory concentration (IC50) of 0.006 µg/mL but also achieved a 99% reduction in the yield of progeny virions at concentrations as low as 0.004 µg/mL. researchgate.net This suggests that compounds with a similar 6-bromo-phenoxy-pyridine core could possess significant antiviral properties.
Regarding antimicrobial potential, the nicotinic acid framework is a known constituent of various agents developed to combat pathogenic microbes. researchgate.net Numerous derivatives of nicotinic acid have been synthesized and evaluated for activity against a range of bacteria and fungi. researchgate.net The introduction of different substituents onto the nicotinic acid core is a common strategy to modulate the spectrum and potency of antimicrobial action. While direct testing of this compound against bacterial or fungal strains is not reported, its general structure aligns with that of other nicotinic acid derivatives that have demonstrated in vitro antimicrobial activity.
Role in Proteomics Research and Biochemical Pathway Probing
A comprehensive review of scientific literature and chemical biology databases does not reveal any published studies detailing the use of this compound or its immediate derivatives in the field of proteomics research or as chemical probes for biochemical pathway investigation. Its application as a tool compound for these purposes has not been documented.
Advanced Research Applications and Future Directions for 6 2 Bromophenoxy Pyridine 3 Carboxylic Acid
Utility as a Scaffold for New Chemical Entity Discovery
The pyridine (B92270) carboxylic acid motif is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to multiple biological targets. This makes 6-(2-Bromophenoxy)pyridine-3-carboxylic acid a valuable starting point for the discovery of new drugs. The presence of the carboxylic acid group allows for straightforward chemical modifications, such as amide bond formation, enabling the attachment of various functional groups to explore structure-activity relationships (SAR).
The bromophenyl group offers several advantages for new chemical entity discovery. The bromine atom can serve as a handle for further chemical transformations, such as cross-coupling reactions, allowing for the introduction of diverse substituents. This enables the rapid generation of a library of derivatives with varied electronic and steric properties, which is crucial for optimizing biological activity and pharmacokinetic profiles.
| Feature | Advantage in New Chemical Entity Discovery |
| Pyridine Carboxylic Acid Core | Provides a proven pharmacophore that can interact with a range of biological targets. |
| Carboxylic Acid Group | Allows for facile derivatization to explore structure-activity relationships. |
| Bromophenoxy Moiety | The bromine atom acts as a versatile synthetic handle for further modifications. |
| Overall Structure | Offers a combination of rigidity and flexibility, which is often desirable for binding to protein targets. |
While specific examples of large-scale screening libraries based solely on this compound are not extensively documented in publicly available literature, the principles of medicinal chemistry strongly support its potential as a foundational scaffold for such endeavors.
Integration into Complex Molecular Architectures and Hybrid Compounds
The structural features of this compound make it an ideal building block for the synthesis of more complex molecular architectures and hybrid compounds. The term "hybrid compound" in this context refers to a molecule that combines two or more distinct pharmacophores to target multiple biological pathways or to enhance the activity of a primary pharmacophore.
The carboxylic acid functionality can be readily converted to an amide, ester, or other functional groups, allowing it to be linked to other molecular fragments. For instance, it could be coupled with another heterocyclic system, a natural product fragment, or a peptide to create novel hybrid molecules with potentially synergistic or multi-target activities.
The bromo-substituent on the phenoxy ring provides a site for reactions like the Suzuki or Buchwald-Hartwig cross-coupling, which are powerful tools for creating carbon-carbon and carbon-nitrogen bonds. This enables the fusion of the this compound scaffold with other aromatic or heterocyclic systems, leading to the construction of intricate, three-dimensional molecules.
| Reaction Type | Potential for Integration |
| Amide Coupling | Linking to amines to form amides, a common linkage in bioactive molecules. |
| Esterification | Connecting with alcohols or phenols to generate esters. |
| Suzuki Coupling | Forming new carbon-carbon bonds by reacting the bromine atom with boronic acids. |
| Buchwald-Hartwig Amination | Creating carbon-nitrogen bonds by reacting the bromine atom with amines. |
These synthetic strategies allow for the systematic exploration of chemical space around the core scaffold, leading to the development of compounds with tailored properties for specific biological applications.
Contributions to Chemical Probe Development
A chemical probe is a small molecule that is used to study the function of a specific protein or biological pathway. The development of high-quality chemical probes is essential for understanding disease mechanisms and for validating new drug targets. An ideal chemical probe is potent, selective, and has a known mechanism of action.
While there are no widely reported chemical probes derived directly from this compound at present, its structural characteristics suggest its potential in this area. The ability to systematically modify the scaffold, as discussed in the previous sections, is a key requirement for developing potent and selective probes.
For instance, the carboxylic acid could be used to attach a "warhead" for covalent modification of a target protein, or a fluorescent tag or biotin (B1667282) handle for pull-down experiments to identify protein targets. The bromophenyl moiety could be modified to fine-tune selectivity for a particular protein isoform or family member. The development of chemical probes for previously understudied proteins is a critical area of chemical biology where scaffolds like this compound could make a significant contribution.
Emerging Research Areas and Unexplored Potential in Academic Research
The full potential of this compound in academic research is still being explored. While its primary application appears to be as a building block in medicinal chemistry, there are several other avenues for investigation.
One emerging area is its use in the synthesis of novel materials. The rigid, aromatic structure of the molecule could be exploited to create new polymers or metal-organic frameworks (MOFs) with interesting electronic or photophysical properties. The bromine atom could also be a site for polymerization reactions.
Another area of unexplored potential lies in the investigation of its own intrinsic biological activity. While it is often used as a starting material, the compound itself may possess interesting pharmacological properties that have yet to be fully characterized. Screening of this compound and its simple derivatives against a broad range of biological targets could uncover new therapeutic applications.
Furthermore, the development of novel synthetic methodologies that utilize this compound as a key intermediate could be a fruitful area of academic research. This could include the discovery of new catalytic systems that selectively functionalize the pyridine or phenyl rings, or the development of more efficient routes to the synthesis of the scaffold itself.
Q & A
Q. Critical Considerations :
- Monitor reaction progress using TLC or HPLC to confirm intermediate formation.
- Regioselectivity is validated via ¹H/¹³C NMR, comparing coupling constants and aromatic proton splitting patterns to literature data .
How can X-ray crystallography and NMR spectroscopy resolve structural ambiguities in bromophenoxy-substituted pyridine carboxylic acids?
Level : Advanced
Methodological Answer :
Structural elucidation of such compounds requires complementary techniques:
- X-ray Crystallography : Provides definitive bond lengths, angles, and spatial arrangement. For example, 2-bromopyridine-3-carboxylic acid (CAS 30683-23-9) was structurally resolved via single-crystal diffraction, confirming intramolecular hydrogen bonding between the carboxylic acid and pyridine nitrogen .
- NMR Spectroscopy :
- ¹H NMR : Aromatic proton signals (δ 7.0–8.5 ppm) distinguish ortho/meta/para substituents. Coupling constants (e.g., J = 8–10 Hz for adjacent protons) indicate substitution patterns.
- ¹³C NMR : Carboxylic acid carbons appear at δ 165–175 ppm. Bromine-induced deshielding shifts adjacent carbons by 5–10 ppm .
- Hybrid Approach : Combine crystallographic data with NMR simulations (e.g., DFT calculations) to validate proposed conformers .
Data Interpretation Example :
If the bromophenoxy group is misassigned as meta instead of ortho, crystallography would reveal incorrect dihedral angles (>30° deviation from expected values).
What analytical techniques are most effective for assessing the purity and structural integrity of this compound post-synthesis?
Level : Basic
Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) :
- Gas Chromatography (GC) : Detects volatile impurities (e.g., residual solvents) with purity criteria >95.0% (GC) for related compounds .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ = 295.0 for C₁₂H₈BrNO₃) and detects isotopic patterns characteristic of bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
- Melting Point Analysis : Compare observed mp (e.g., 99–102°C for 3-bromophenylacetic acid ) to literature values to assess crystallinity.
Validation Protocol :
Cross-reference HPLC retention times with authentic standards and spike samples with known impurities to confirm method specificity.
In cases where biological assay data for this compound contradicts across studies, what methodological approaches can confirm its activity and mechanism of action?
Level : Advanced
Methodological Answer :
Resolving contradictions requires systematic validation:
Assay Replication : Repeat assays under standardized conditions (e.g., cell line, IC₅₀ protocols). For example, anti-mycobacterial activity observed in 2-bromopyridine-3-carboxylic acid should be retested with strict controls.
Target Engagement Studies :
- Surface Plasmon Resonance (SPR) : Measure direct binding to putative targets (e.g., enzymes).
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry.
Computational Docking : Use crystal structures (e.g., PDB 2U6 ) to model interactions. Compare docking scores across studies to identify consensus binding modes.
Metabolomic Profiling : Track downstream metabolic changes (via LC-MS) to infer mechanism.
Case Study :
If one study reports enzyme inhibition while another does not, validate using orthogonal assays (e.g., fluorescence-based activity vs. radiolabeled substrate turnover).
How can computational modeling predict the binding interactions of this compound with enzymatic targets?
Level : Advanced
Methodological Answer :
- Molecular Docking :
- Use software like AutoDock Vina or Schrödinger Suite.
- Input the compound’s 3D structure (from crystallography or optimization via Gaussian) and target protein (e.g., PDB 2U6 ).
- Score binding poses using force fields (e.g., AMBER) and prioritize poses with hydrogen bonds to the carboxylic acid group.
- Molecular Dynamics (MD) Simulations :
- Simulate ligand-protein complexes for 100+ ns to assess stability.
- Analyze RMSD/RMSF to identify critical binding residues (e.g., catalytic site lysines).
- Free Energy Perturbation (FEP) : Calculate binding free energy differences between analogs (e.g., 3-chloro vs. 3-bromo derivatives ).
Validation :
Compare predicted binding modes with mutagenesis data (e.g., alanine scanning of key residues).
What are the optimal storage conditions to maintain the stability of this compound in laboratory settings?
Level : Basic
Methodological Answer :
- Temperature : Store at room temperature (20–25°C) in airtight containers, as recommended for similar carboxylic acids .
- Light Sensitivity : Protect from UV exposure using amber glass vials to prevent photodegradation of the bromophenoxy group.
- Humidity Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the carboxylic acid moiety.
- Long-Term Stability : Monitor via periodic HPLC analysis; repurify if purity drops below 95% .
Q. Degradation Signs :
- Discoloration (yellowing) indicates oxidation.
- NMR peaks broadening suggests amorphous phase formation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
